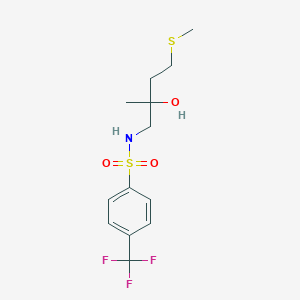

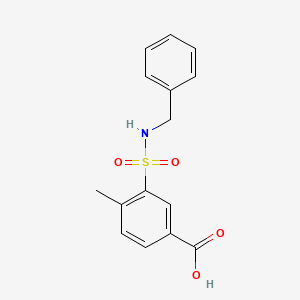

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzenesulfonamides have been studied extensively for their inhibitory properties against various enzymes and receptors, and for their potential use in the treatment of diseases such as cancer, diabetes, and neurological disorders .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonamide groups with various aromatic or heteroaromatic compounds. For example, the synthesis of kynurenine 3-hydroxylase inhibitors involved the reaction of phenylthiazol with benzenesulfonamide . Similarly, novel anticancer benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate . These methods demonstrate the versatility of benzenesulfonamide chemistry in generating a wide array of compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups to modulate the compound's properties. X-ray crystallographic studies have been used to determine the binding mechanisms of these compounds to their target enzymes, providing insights into their inhibitory activities . The crystal structure of a Schiff base derivative of benzenesulfonamide has also been reported, highlighting the tautomerism that can influence the compound's properties .

Chemical Reactions Analysis

Benzenesulfonamides can participate in a variety of chemical reactions, which are essential for their biological activity. For instance, the interaction of benzenesulfonamide derivatives with zinc in the active site of carbonic anhydrases is a key aspect of their inhibitory mechanism . Additionally, the reactivity of benzenesulfonamides with other functional groups, such as the formation of Schiff bases, is important for the synthesis of novel compounds with potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their biological activity and pharmacokinetic profile. For example, the metabolic stability of certain benzenesulfonamide derivatives was found to be influenced by the presence of specific substituents, which can affect their potential as drug candidates . The spectroscopic properties, including IR, NMR, and UV-Visible spectra, provide valuable information for the characterization and identification of these compounds .

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound or new synthesis methods.

I hope this general information is helpful. For specific information on “N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide”, I would recommend consulting scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or a chemical engineer. They might be able to provide more detailed information or guide you to the appropriate resources. Please note that handling chemical substances should always be done in a controlled environment following the appropriate safety measures.

properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3NO3S2/c1-12(18,7-8-21-2)9-17-22(19,20)11-5-3-10(4-6-11)13(14,15)16/h3-6,17-18H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDOAQXIZFPWNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)

![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)

![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)

![N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)

![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)